molecular formula C23H23ClN2O3S B3940730 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine

Cat. No. B3940730
M. Wt: 443.0 g/mol
InChI Key: QTTFLXAPTDHDQN-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is not yet fully understood. However, it has been shown to interact with various receptors in the brain, including the serotonin 5-HT1A and 5-HT7 receptors, as well as the sigma-1 receptor. This compound has also been shown to modulate the activity of various ion channels in the brain, including the NMDA and AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. This compound has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the investigation of the mechanism of action of this compound, particularly its interactions with various receptors and ion channels in the brain. Additionally, further studies could explore the potential therapeutic applications of this compound in other fields, such as immunology and cardiology.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects and can reduce the severity of symptoms in neurodegenerative diseases such as Parkinson's and Alzheimer's. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c24-20-9-11-23(12-10-20)30(27,28)26-15-13-25(14-16-26)18-19-5-4-8-22(17-19)29-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTFLXAPTDHDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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